Cas no 1234692-68-2 (Cyclohexanamine;(2S)-2-(phenylmethoxycarbonylamino)hept-6-ynoic acid)
Cyclohexanamine;(2S)-2-(phenylmethoxycarbonylamino)hept-6-ynoic acid Chemical and Physical Properties
Names and Identifiers
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- Cbz-L-bishomopropargylglycine CHA salt
- CX16129
- Cyclohexanamine;(2S)-2-(phenylmethoxycarbonylamino)hept-6-ynoic acid
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- Inchi: 1S/C15H17NO4.C6H13N/c1-2-3-5-10-13(14(17)18)16-15(19)20-11-12-8-6-4-7-9-12;7-6-4-2-1-3-5-6/h1,4,6-9,13H,3,5,10-11H2,(H,16,19)(H,17,18);6H,1-5,7H2/t13-;/m0./s1
- InChI Key: HFPDOCGZTGZLOU-ZOWNYOTGSA-N
- SMILES: O(CC1C=CC=CC=1)C(N[C@H](C(=O)O)CCCC#C)=O.NC1CCCCC1
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 8
- Complexity: 412
- Topological Polar Surface Area: 102
Cyclohexanamine;(2S)-2-(phenylmethoxycarbonylamino)hept-6-ynoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | BICR169-500mg |
Cbz-L-bishomopropargylglycine CHA salt |
1234692-68-2 | 500mg |
£1022.00 | 2025-02-21 | ||
| Apollo Scientific | BICR324-1g |
(S)-Cbz-alpha-methyl-phenylglycine CHA salt |
1234692-68-2 | 1g |
£454.00 | 2025-02-21 | ||
| A2B Chem LLC | AJ15286-500mg |
Cbz-L-bishomopropargylglycine CHA salt |
1234692-68-2 | 500mg |
$873.00 | 2024-04-20 | ||
| A2B Chem LLC | AJ15286-1g |
Cbz-L-bishomopropargylglycine CHA salt |
1234692-68-2 | 1g |
$1335.00 | 2024-04-20 |
Cyclohexanamine;(2S)-2-(phenylmethoxycarbonylamino)hept-6-ynoic acid Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on Cyclohexanamine;(2S)-2-(phenylmethoxycarbonylamino)hept-6-ynoic acid
Exploring the Chemistry and Applications of Cyclohexanamine and (2S)-2-(phenylmethoxycarbonylamino)hept-6-ynoic acid (CAS No. 1234692-68-2)
The chemical compound Cyclohexanamine; (2S)-2-(phenylmethoxycarbonylamino)hept-6-ynoic acid (CAS No. 1234692-68-2) has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This unique molecule combines a cyclohexylamine backbone with a phenylmethoxycarbonyl (Cbz)-protected amino acid derivative, featuring a terminal alkyne group. Its structural complexity and functional diversity make it a valuable intermediate in pharmaceutical research, particularly in the development of peptidomimetics and targeted drug delivery systems.
Recent trends in drug discovery highlight the growing demand for custom synthetic intermediates like 1234692-68-2. Researchers are increasingly focusing on click chemistry applications, where the alkyne moiety in this compound enables efficient Huisgen cycloaddition reactions. This property aligns with the current emphasis on bioorthogonal chemistry for labeling and conjugation in biological systems. The Cbz-protected amine functionality also provides selective deprotection options, making it versatile for solid-phase peptide synthesis (SPPS) workflows.
The chiral center at the 2-position of the heptynoic acid chain introduces stereochemical control, which is crucial for developing enantioselective pharmaceuticals. This characteristic addresses the pharmaceutical industry's need for single-enantiomer drugs, as evidenced by recent FDA approvals favoring chiral purity. The compound's lipophilicity profile, influenced by both the cyclohexyl and phenyl groups, makes it particularly interesting for blood-brain barrier penetration studies - a hot topic in neurological drug development.
From a synthetic chemistry perspective, CAS 1234692-68-2 represents an excellent example of multifunctional building blocks. The terminal alkyne allows for palladium-catalyzed coupling reactions, while the carboxylic acid enables amide bond formation. These features have made it popular in combinatorial chemistry libraries and fragment-based drug design. Recent publications in ACS Medicinal Chemistry Letters have highlighted similar structures as privileged scaffolds for kinase inhibitor development.
In the context of green chemistry initiatives, researchers are exploring sustainable synthetic routes to compounds like 1234692-68-2. The pharmaceutical industry's shift toward continuous flow chemistry and catalytic processes has created new opportunities for optimizing the production of such chiral intermediates. Environmental concerns about solvent waste reduction in organic synthesis have also driven innovation in the preparation of these N-protected amino acid derivatives.
The stability profile of Cyclohexanamine; (2S)-2-(phenylmethoxycarbonylamino)hept-6-ynoic acid makes it suitable for various formulation studies. Its crystalline properties have been investigated for co-crystal engineering applications, an area gaining traction in pharmaceutical materials science. The compound's behavior in different pH conditions also makes it relevant for oral drug delivery research, particularly for prodrug development strategies.
Analytical characterization of CAS 1234692-68-2 typically involves advanced techniques like chiral HPLC for enantiomeric purity assessment and LC-MS for structural confirmation. These methods align with current quality by design (QbD) approaches in pharmaceutical manufacturing. The compound's spectroscopic fingerprints (NMR, IR) have been well-documented, facilitating its identification in complex reaction mixtures.
Looking forward, the unique combination of cyclohexylamine and Cbz-protected amino acid functionalities in 1234692-68-2 positions it as a promising candidate for proteolysis-targeting chimera (PROTAC) development. This emerging technology in targeted protein degradation requires precisely engineered bifunctional molecules with specific pharmacophore elements. The compound's modular design allows for systematic exploration of structure-activity relationships (SAR) in these cutting-edge therapeutic modalities.
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